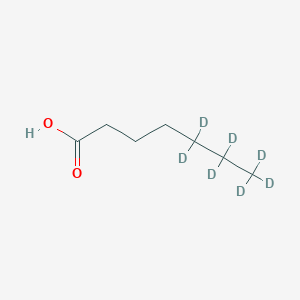
Heptanoic-5,5,6,6,7,7,7-d7 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanoic-5,5,6,6,7,7,7-d7 acid is a deuterated form of heptanoic acid, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptanoic-5,5,6,6,7,7,7-d7 acid can be synthesized through the deuteration of heptanoic acid. This process typically involves the exchange of hydrogen atoms with deuterium using deuterated reagents. One common method is the catalytic exchange reaction where heptanoic acid is treated with deuterium gas in the presence of a catalyst.
Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves the use of deuterated solvents and reagents. The process may include multiple steps of purification to ensure the high isotopic purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Heptanoic-5,5,6,6,7,7,7-d7 acid undergoes similar chemical reactions as its non-deuterated counterpart, heptanoic acid. These reactions include:
Oxidation: this compound can be oxidized to produce heptanoic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include deuterated esters, amides, and alcohols, which retain the deuterium labeling.
Applications De Recherche Scientifique
Heptanoic-5,5,6,6,7,7,7-d7 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of deuterated compounds for NMR spectroscopy and mass spectrometry.
Mécanisme D'action
The mechanism of action of heptanoic-5,5,6,6,7,7,7-d7 acid is similar to that of heptanoic acid. It interacts with various enzymes and receptors in biological systems. The deuterium atoms can influence the rate of metabolic reactions due to the kinetic isotope effect, which can slow down the reaction rates compared to non-deuterated compounds.
Comparaison Avec Des Composés Similaires
Hexanoic acid: A six-carbon chain carboxylic acid.
Octanoic acid: An eight-carbon chain carboxylic acid.
Heptanoic acid: The non-deuterated form of heptanoic-5,5,6,6,7,7,7-d7 acid.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium can enhance the accuracy of NMR spectroscopy and mass spectrometry by reducing background noise and improving signal clarity.
Propriétés
Formule moléculaire |
C7H14O2 |
|---|---|
Poids moléculaire |
137.23 g/mol |
Nom IUPAC |
5,5,6,6,7,7,7-heptadeuterioheptanoic acid |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3,2D2,3D2 |
Clé InChI |
MNWFXJYAOYHMED-NCKGIQLSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCC(=O)O |
SMILES canonique |
CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


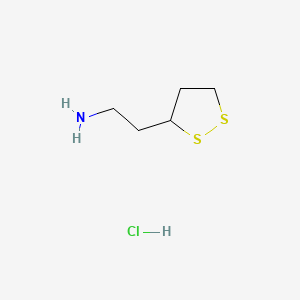
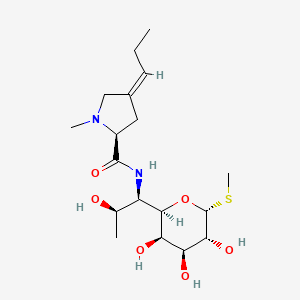

![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)

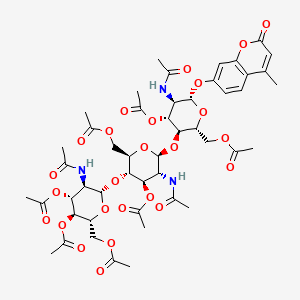
![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)
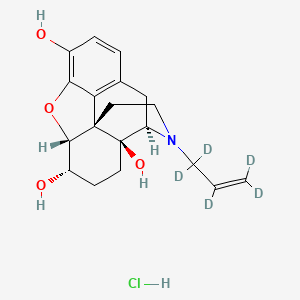

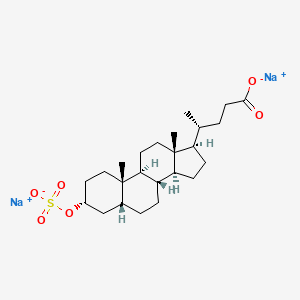
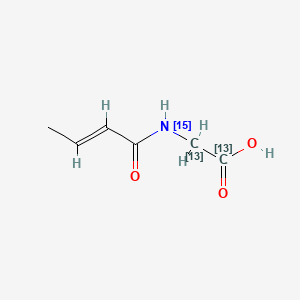
![[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol](/img/structure/B13860812.png)
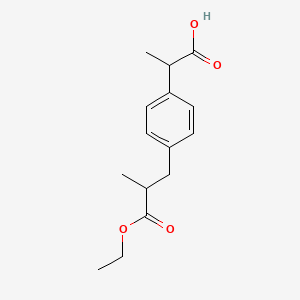
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B13860816.png)
